molecular formula C18H17FN2O2 B2821589 N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 921773-56-0

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2821589
CAS No.: 921773-56-0
M. Wt: 312.344
InChI Key: SSAUKLZXUFYUPG-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the indolinone core and the fluorophenyl group suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using a fluorobenzene derivative and an appropriate leaving group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, indolinone derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The presence of the fluorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethyl-2-oxoindolin-5-yl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its biological activity.

    N-(1-methyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide: Has a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

    N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, which may influence its reactivity and biological effects.

Uniqueness

The unique combination of the indolinone core, ethyl group, and fluorophenyl group in N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide may confer distinct pharmacological properties, such as enhanced potency, selectivity, or metabolic stability.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-21-16-8-7-15(10-13(16)11-18(21)23)20-17(22)9-12-3-5-14(19)6-4-12/h3-8,10H,2,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAUKLZXUFYUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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